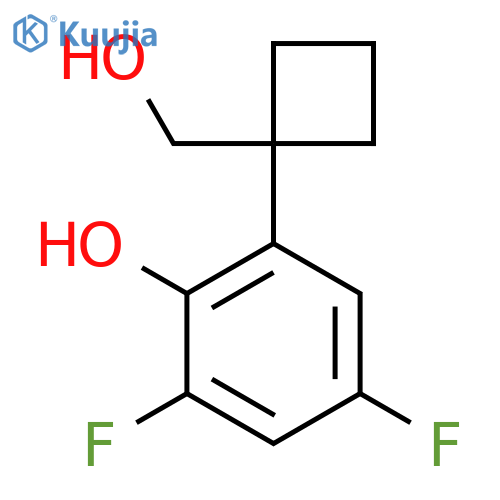Cas no 2228538-96-1 (2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol)

2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol 化学的及び物理的性質
名前と識別子
-
- 2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol
- 2,4-difluoro-6-[1-(hydroxymethyl)cyclobutyl]phenol
- 2228538-96-1
- EN300-1799060
-
- インチ: 1S/C11H12F2O2/c12-7-4-8(10(15)9(13)5-7)11(6-14)2-1-3-11/h4-5,14-15H,1-3,6H2
- InChIKey: PXMPKXWYHZNFTI-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC(=C1O)C1(CO)CCC1)F
計算された属性
- せいみつぶんしりょう: 214.08053595g/mol
- どういたいしつりょう: 214.08053595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 40.5Ų
2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1799060-1.0g |
2,4-difluoro-6-[1-(hydroxymethyl)cyclobutyl]phenol |
2228538-96-1 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1799060-2.5g |
2,4-difluoro-6-[1-(hydroxymethyl)cyclobutyl]phenol |
2228538-96-1 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1799060-0.05g |
2,4-difluoro-6-[1-(hydroxymethyl)cyclobutyl]phenol |
2228538-96-1 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1799060-5.0g |
2,4-difluoro-6-[1-(hydroxymethyl)cyclobutyl]phenol |
2228538-96-1 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1799060-0.1g |
2,4-difluoro-6-[1-(hydroxymethyl)cyclobutyl]phenol |
2228538-96-1 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1799060-5g |
2,4-difluoro-6-[1-(hydroxymethyl)cyclobutyl]phenol |
2228538-96-1 | 5g |
$3728.0 | 2023-09-19 | ||
| Enamine | EN300-1799060-10.0g |
2,4-difluoro-6-[1-(hydroxymethyl)cyclobutyl]phenol |
2228538-96-1 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1799060-0.25g |
2,4-difluoro-6-[1-(hydroxymethyl)cyclobutyl]phenol |
2228538-96-1 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1799060-0.5g |
2,4-difluoro-6-[1-(hydroxymethyl)cyclobutyl]phenol |
2228538-96-1 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1799060-1g |
2,4-difluoro-6-[1-(hydroxymethyl)cyclobutyl]phenol |
2228538-96-1 | 1g |
$1286.0 | 2023-09-19 |
2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol 関連文献
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenolに関する追加情報
Professional Introduction to Compound with CAS No. 2228538-96-1 and Product Name: 2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol
The compound identified by the CAS number 2228538-96-1 and the product name 2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic aromatic derivatives that have garnered considerable attention due to their unique structural and functional properties. The presence of both fluoro and hydroxymethyl substituents in its molecular framework imparts distinct chemical reactivity and biological potential, making it a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of novel therapeutic agents. The introduction of fluorine atoms into aromatic rings can modulate metabolic stability, binding affinity, and pharmacokinetic profiles of molecules. In particular, the 2,4-difluoro substitution pattern in this compound enhances its lipophilicity and electronic properties, which are critical factors in drug design. This modification has been widely employed in the synthesis of antiviral, anticancer, and anti-inflammatory agents, where it contributes to improved pharmacological activity.
The 6-1-(hydroxymethyl)cyclobutylphenol moiety further distinguishes this compound from other aromatic derivatives. The cyclobutyl ring introduces steric hindrance, which can influence the orientation of functional groups and their interaction with biological targets. Additionally, the hydroxymethyl group serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored properties. Such structural features are particularly valuable in the development of enzyme inhibitors and receptor modulators.
Current research in medicinal chemistry increasingly focuses on identifying small molecules that can modulate key biological pathways involved in disease progression. The compound 2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol has shown potential in preclinical studies as a modulator of enzymes and receptors relevant to inflammatory responses and cellular signaling. Its unique structural attributes make it an attractive scaffold for designing molecules with enhanced selectivity and reduced toxicity. For instance, fluorine substitution has been shown to improve binding affinity to certain enzymes by increasing hydrophobic interactions and reducing susceptibility to metabolic degradation.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the cyclobutylphenol core efficiently. These techniques not only enhance synthetic efficiency but also allow for the introduction of additional functional groups with minimal side reactions.
In vitro studies have demonstrated that 2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol exhibits promising biological activity against various targets. Its interaction with enzymes such as kinases and phosphodiesterases has been investigated, revealing potential therapeutic applications in oncology and neurology. Furthermore, its ability to modulate inflammatory pathways suggests its utility in treating chronic inflammatory diseases. The compound's favorable pharmacokinetic properties, including good solubility and bioavailability, further support its candidacy for clinical development.
The integration of computational chemistry techniques has accelerated the discovery process for this type of compound. Molecular modeling studies have been instrumental in predicting binding modes and affinities between 2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol and biological targets. These insights have guided structural optimization efforts aimed at improving potency and selectivity. Additionally, virtual screening methods have been employed to identify novel analogs with enhanced pharmacological profiles.
The future development of 2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol will likely involve both computational and experimental approaches to refine its chemical structure for optimal therapeutic efficacy. Collaborative efforts between synthetic chemists and biologists will be essential to elucidate its mechanism of action and explore potential drug candidates derived from this scaffold. As research progresses, this compound may emerge as a key player in the next generation of pharmaceuticals designed to address unmet medical needs.
2228538-96-1 (2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol) 関連製品
- 2141429-62-9(3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)
- 38734-69-9(Ethanediammonium Diacetate)
- 1807398-48-6(2,6-Bis(trifluoromethyl)-3-iodocinnamic acid)
- 2920048-89-9(3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)
- 1215596-09-0(Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate)
- 1220039-72-4(2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)
- 18087-11-1(1-Methoxy-4,5-dimethyl-2-nitrobenzene)
- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)
- 1707727-38-5(2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde)
- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)